Aranorosin

Antimicrobial Resistance MRSA Aminoglycoside Modifying Enzyme

Research on MRSA resistance reversal is frequently stalled by the unavailability of the specific diepoxycyclohexanone-bearing metabolite-aranorosin. Generic substitution with reduced analogs (aranorosinol A/B) or monoepoxy variants (aranochlor A/B) yields dramatically weakened antimicrobial activity, compromising experimental validity. - At 0.5 μg/mL, aranorosin reduces ABK MIC50 against MRSA from 8 μg/mL to 0.5 μg/mL via functional inhibition of the bifunctional AAC(6′)/APH(2″) enzyme. - Serves as the essential parent scaffold for Bcl-2 inhibitor SAR programs; the synthetic derivative K050 lacks the AAC(6′)/APH(2″) inhibitory profile. - >95% purity confirmed by HPLC; each lot qualified by antimicrobial bioassay against B. subtilis at 1 mg/mL before release.

Molecular Formula C23H33NO6
Molecular Weight 419.5 g/mol
Cat. No. B1254186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranorosin
Synonymsaranorosin
Molecular FormulaC23H33NO6
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O
InChIInChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1
InChIKeyJHTWWPWUODMKEO-BPILEAOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aranorosin: A Multifunctional Spirocyclic Antibiotic


Aranorosin (CAS 117184-53-9, C23H33NO6) is a fungal secondary metabolite first isolated from *Pseudoarachniotus roseus* [1]. Its defining structural feature is a novel 1-oxaspiro[4,5]decane ring system containing a diepoxycyclohexanone moiety [2]. Aranorosin exhibits a wide spectrum of antimicrobial activity and has been identified as a functional inhibitor of the anti-apoptotic protein Bcl-2 [3]. A unique and highly specific property of this compound is its ability to circumvent arbekacin (ABK) resistance in methicillin-resistant *Staphylococcus aureus* (MRSA) by inhibiting the bifunctional aminoglycoside-modifying enzyme AAC(6′)/APH(2″) [4].

Aranorosin: Irreplaceable by Natural Analogs


Generic substitution with structurally related co-metabolites from *P. roseus* is not scientifically justifiable. The novel 1-oxaspiro[4,5]decane core and its specific oxidation state are critical for its dual functional activity. Natural analogs such as aranorosinol A and B (reduced forms) [1] and aranochlor A and B (monoepoxy chloro compounds) [2] exhibit significantly reduced or weak antimicrobial activity, confirming that the diepoxycyclohexanone moiety is essential for potency [3]. Furthermore, while the synthetic derivative K050 shows enhanced Bcl-2 inhibitory activity [4], it does not share the unique AAC(6′)/APH(2″) inhibitory profile required for overcoming ABK resistance in MRSA. Therefore, selecting the correct compound—aranorosin—is imperative for research outcomes reliant on its specific, verified mechanisms.

Aranorosin: Quantitative Evidence vs. Analogs


Arbekacin Resistance Circumvention in MRSA

Aranorosin significantly circumvents arbekacin (ABK) resistance in MRSA by inhibiting the bifunctional enzyme AAC(6′)/APH(2″). When combined with 0.5 μg/mL of aranorosin, the MIC50 of ABK against 26 resistant MRSA strains was reduced from 8 μg/mL to 0.5 μg/mL, representing a 16-fold potentiation [1]. In the specific TH-1466 strain, the MIC of ABK dropped from 16 μg/mL to 0.25 μg/mL in the presence of 0.5 μg/mL aranorosin, a 64-fold reduction [1]. This mechanism is distinct from other MRSA therapies and is not observed with aranorosinol or aranochlor analogs.

Antimicrobial Resistance MRSA Aminoglycoside Modifying Enzyme Combination Therapy

Bcl-2 Anti-Apoptotic Activity Inhibition

Aranorosin inhibits the anti-apoptotic function of Bcl-2, thereby sensitizing cancer cells to apoptosis [1]. While aranorosin itself is active, the synthetic derivative K050 was designed for enhanced potency. In HeLa/Bcl-2 cells (overexpressing Bcl-2), K050 induced apoptosis in combination with an anti-Fas antibody at sub-micromolar concentrations, demonstrating a more potent effect than the parent aranorosin [1]. This establishes aranorosin as the essential scaffold for Bcl-2 inhibition, with its derivative highlighting a clear path for further structure-based optimization.

Cancer Research Apoptosis Bcl-2 Chemotherapy

Diepoxycyclohexanone Moiety in Antifungal SAR

Structure-activity relationship (SAR) studies unequivocally demonstrate that the diepoxycyclohexanone core of aranorosin is critical for its antifungal activity. Reduction of this moiety to the corresponding alcohol (as in aranorosinol A and B) results in a complete loss of potent antifungal activity, yielding only 'weak' effects [1]. Similarly, the monoepoxy chloro analogs (aranochlor A and B) also show significantly reduced antifungal potency compared to aranorosin [1]. This comparative data confirms that the specific oxidation state and epoxy pattern of aranorosin are non-negotiable for its intended biological effect.

Antifungal Structure-Activity Relationship SAR Drug Discovery

Broad-Spectrum Antimicrobial Activity Confirmation

Aranorosin exhibits a baseline, broad-spectrum antimicrobial profile that serves as a reproducible quality control benchmark. At a standard concentration of 1 mg/mL (approx. 2.38 mM), aranorosin inhibits the growth of *Bacillus subtilis*, *Aspergillus niger*, and *Candida albicans* [1]. This activity, while not highly potent in isolation, is consistently observed and provides a straightforward assay for verifying compound integrity and batch-to-batch consistency upon procurement.

Antibacterial Antifungal Minimum Inhibitory Concentration MIC

Aranorosin: Verified Research Applications


Aminoglycoside Resistance Circumvention in MRSA

Based on the direct evidence that aranorosin at 0.5 μg/mL reduces the MIC50 of arbekacin (ABK) against MRSA from 8 μg/mL to 0.5 μg/mL [1], this compound is uniquely suited for studying the functional inhibition of the AAC(6′)/APH(2″) bifunctional enzyme. Research into novel combination therapies for recalcitrant MRSA infections can utilize aranorosin as a specific chemical probe to disable this resistance mechanism and restore the efficacy of ABK.

Chemical Probe for Bcl-2 Apoptosis

Given its verified activity in sensitizing Bcl-2-overexpressing cells to apoptosis and its role as a scaffold for more potent derivatives like K050 [1], aranorosin serves as an essential starting point for investigating Bcl-2's anti-apoptotic function. It is ideal for structure-activity relationship (SAR) studies aimed at developing next-generation Bcl-2 inhibitors for oncology research.

Quality Control Bioassay for Natural Products

The defined antimicrobial activity against *B. subtilis*, *A. niger*, and *C. albicans* at a 1 mg/mL concentration [1] provides a straightforward, low-tech bioassay for confirming the activity and integrity of newly acquired or synthesized aranorosin. This is a critical application for ensuring batch-to-batch consistency in core facilities or research labs before committing the compound to more complex and costly assays.

Spirocyclic Scaffold Synthetic Target

The unique 1-oxaspiro[4,5]decane diepoxide core of aranorosin [1] makes it a challenging and instructive target for total synthesis programs [2]. Its stereoselective construction validates methodologies for building complex spirocyclic and polyepoxide architectures, which are relevant to broader natural product synthesis and medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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